Product packaging for Cornexistin(Cat. No.:)

Cornexistin

Cat. No.: B1235271
M. Wt: 308.33 g/mol
InChI Key: ILMHTGUGRLGMCR-LRIVTRFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cornexistin (CAS 123068-35-9) is a fungal metabolite isolated from Paecilomyces variotii and is a member of the nonadride family of natural products . It functions as a potent, broad-spectrum post-emergence herbicide, demonstrating activity against a variety of annual and perennial monocotyledonous and dicotyledonous weeds . A key characteristic of this compound is its selective protection for corn ( Zea mays ), making it a compound of significant interest in the development of selective weed control agents for arable crop production . While the precise mechanism of action is an active area of investigation, there is evidence that this compound, or its metabolites, may exert herbicidal effects by inhibiting aspartate aminotransferase, an enzyme that is essential for plants . Recent structural biology studies, including an X-ray co-crystal structure, have provided deeper insights into its interaction with plant enzymes such as transketolase from Zea mays , guiding the design of novel analogues . The molecular architecture of this compound is complex, featuring a carbocyclic nine-membered ring fused to a reactive maleic anhydride unit, which presents a significant synthetic challenge . The first total synthesis of this natural product has been achieved, providing a valuable alternative to fermentation and enabling the creation of structural analogues for ongoing structure-activity relationship studies . This product is intended for research purposes only and is not approved for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O6 B1235271 Cornexistin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione

InChI

InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1

InChI Key

ILMHTGUGRLGMCR-LRIVTRFWSA-N

SMILES

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O

Isomeric SMILES

CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O

Canonical SMILES

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O

Synonyms

cornexistin

Origin of Product

United States

Advanced Structural Characterization and Relevant Chemical Features of Cornexistin

Elucidation of the Macrocyclic Skeleton

The core structure of cornexistin is a highly functionalized macrocycle that presents considerable synthetic challenges. uibk.ac.atacs.org This skeleton is composed of two key features: a nine-membered carbocyclic ring and a fused maleic anhydride (B1165640) moiety.

This compound is distinguished by its inherent nine-membered carbocycle. acs.orgnih.gov This feature is relatively uncommon in natural products and is a significant contributor to the molecule's structural complexity and synthetic challenge. uibk.ac.atacs.org The construction of this carbocyclic core has been a major focus of total synthesis efforts. Researchers have employed various advanced organic chemistry reactions to forge this ring, including intramolecular allylic alkylation, ring-closing metathesis, and the Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netacs.orgd-nb.infonih.gov The successful synthesis of this nine-membered ring is considered a key step in the total synthesis of this compound. d-nb.info

A defining characteristic of this compound and other nonadrides is the presence of a maleic anhydride unit fused to the carbocyclic frame. rsc.orgnih.gov Unlike some related nonadrides such as byssochlamic acid, which contain two such moieties, this compound possesses only one. rsc.org This functional group is known to be delicate and highly reactive. uibk.ac.atd-nb.info Its chemical instability, particularly its susceptibility to hydrolysis, has necessitated the development of synthetic strategies where the anhydride is installed in the final stages of the synthesis or masked as a more stable precursor, such as a furan (B31954) or a β-keto nitrile. researchgate.netd-nb.inforesearchgate.net

The Nine-Membered Carbocycle Architecture

Stereochemical Configuration and Chirality

This compound is a chiral molecule with a specific three-dimensional arrangement that is crucial for its biological function. The absolute stereochemistry of the natural (+) enantiomer has been determined as (4R,5R,8R) for the stereocenters within the nine-membered ring, with the exocyclic double bond having an E-configuration. ontosight.ai This configuration was confirmed through single-crystal X-ray diffraction analysis. d-nb.info Synthetic efforts have focused on achieving high stereocontrol to produce the natural enantiomer. Key reactions, such as the syn-Evans-aldol reaction, have been employed to precisely set the crucial stereocenters at positions C2 and C3 (using an alternative numbering system from synthesis literature) of the carbocyclic ring. researchgate.netnih.govnih.gov

Stereochemical Feature Configuration
C4 Stereocenter R
C5 Stereocenter R
C8 Stereocenter R
C9 Double Bond E

(Note: Stereocenter numbering based on IUPAC name)

Intrinsic Chemical Instabilities and Degradation Pathways

The complex structure of this compound contains several labile functional groups that contribute to its chemical instability under certain conditions. These instabilities represent significant hurdles in its isolation, purification, and synthesis. uibk.ac.atd-nb.info

The maleic anhydride moiety is highly electrophilic and, therefore, very reactive. uibk.ac.at It is particularly susceptible to hydrolysis, readily undergoing ring-opening upon exposure to even trace amounts of water to form the corresponding dicarboxylic acid. uibk.ac.atd-nb.inforesearchgate.net This degradation pathway is a primary concern during extraction and synthesis, as the ring-opened form may be an artifact of the workup protocol rather than a naturally occurring variant. rsc.org The high reactivity of the anhydride necessitates its protection or late-stage formation in synthetic routes. researchgate.netresearchgate.net

In addition to hydrolysis, this compound is prone to degradation via a retro-aldol cleavage. d-nb.infond.edu This reaction is facilitated by the β-hydroxy ketone functional group present within the nine-membered ring (specifically, the C8-hydroxyl and C6-ketone). d-nb.infond.edu Under basic or thermal conditions, this moiety can undergo a reversible C-C bond cleavage between C8 and C9, leading to the opening of the nine-membered carbocycle. d-nb.infond.edu This instability poses another significant challenge to the synthesis and handling of the molecule.

Instability Pathway Affected Moiety Result
Hydrolysis Maleic Anhydride uibk.ac.atd-nb.infoRing-opening to form a dicarboxylic acid. rsc.orgresearchgate.net
Retro-Aldol Cleavage β-Hydroxy Ketone d-nb.infond.eduCleavage of the C8-C9 bond, opening the carbocycle. d-nb.info

Biosynthesis of Cornexistin: Pathway Elucidation and Genetic Basis

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

In fungi, the genes responsible for the production of a specific secondary metabolite are typically organized together in a biosynthetic gene cluster (BGC). nih.gov The identification and analysis of the cornexistin BGC were pivotal in understanding its formation. rsc.org

Genomic Sequencing and Annotation

The investigation into this compound's biosynthesis began with the complete genome sequencing of the producing organism, P. variotii. rsc.orgnih.gov Paired-end and mate-pair Illumina sequencing of genomic DNA from fungal mycelia were employed to assemble the genome. rsc.org Bioinformatic analysis of the sequenced genome using tools like BLAST led to the identification of a single putative maleidride-type BGC responsible for this compound production. rsc.org

The coding sequences within this cluster were predicted using software such as FGENESH and then annotated using BLAST and InterPro for functional assignment. rsc.orgrsc.org This annotation revealed a set of core genes characteristic of maleidride biosynthesis, including a highly reducing polyketide synthase (hrPKS), a hydrolase, a citrate (B86180) synthase (CS) homolog, and a 2-methylcitrate dehydratase (2MCDH) homolog. rsc.orgrsc.org However, the this compound BGC is distinguished from others, like the one for byssochlamic acid, by the presence of only single copies of genes encoding a ketosteroid isomerase (KSI)-like enzyme and a phosphatidylethanolamine-binding protein (PEBP)-like enzyme. rsc.org Furthermore, the cluster contains several additional genes predicted to encode oxidases and other enzymes of unknown function, hinting at a more complex biosynthetic pathway involving oxidative modifications. rsc.orgrsc.org

Table 1: Analysis of the Putative this compound Biosynthetic Gene Cluster from P. variotii This table is based on data from published research and provides an overview of the key genes and their putative functions within the this compound BGC. rsc.orgrsc.org

GenePutative FunctionClosest Characterized Homologue
pvpks1 Polyketide SynthaseFUB18
pvL1 HydrolaseFUB48
pvL2 Alkylcitrate synthaseBfl2 (from byssochlamic acid BGC)
pvL3 2-Methylcitrate dehydrataseBfl3 (from byssochlamic acid BGC)
pvL4 Ketosteroid isomerase (KSI)-likeBfl4 (from byssochlamic acid BGC)
pvL5 Phosphatidylethanolamine-binding protein (PEBP)-likeBfl5 (from byssochlamic acid BGC)
pvL7 6-bladed β-propeller-like proteinNot specified
pvL11 Dienelactone hydrolaseNot specified
pvL13 Cytochrome P450 monooxygenaseNot specified
pvL15 Aldo/keto reductaseNot specified
Homologue data as reported in the source literature.

Gene Knockout and Overexpression Studies

To experimentally validate the involvement of the identified BGC in this compound production, gene knockout studies were performed. nih.govrsc.org The gene pvpks1, encoding the core hrPKS enzyme, was disrupted by inserting a hygromycin resistance cassette. rsc.org The resulting mutant strains of P. variotii were no longer able to produce this compound, providing definitive evidence that the identified cluster is responsible for its biosynthesis. rsc.org

Furthermore, knockout experiments targeting other genes within the cluster, such as those encoding oxygenases (pvL13) and a PEBP-like protein (pvL5), were conducted. rsc.org These studies are crucial for dissecting the specific roles of individual enzymes in the later, more complex stages of the pathway, including the oxidative modifications and the removal of one of the maleic anhydride (B1165640) rings that differentiates this compound from other dimeric maleidrides. nih.govrsc.org

Proposed Biosynthetic Pathway and Key Enzymatic Steps

The biosynthesis of this compound follows the general pathway established for other maleidrides in its initial stages but diverges in the cyclization and tailoring steps. rsc.orgnih.gov

Polyketide Synthase (PKS) Involvement

The pathway is initiated by a highly reducing polyketide synthase (hrPKS), encoded by the pvpks1 gene. rsc.orgrsc.org Fungal hrPKS enzymes are large, multifunctional proteins that iteratively catalyze the condensation of short carbon chains, typically from acetyl-CoA and malonyl-CoA, to build a polyketide backbone. rasmusfrandsen.dk In this case, the hrPKS synthesizes a linear polyketide chain which serves as the foundational structure for the this compound molecule. nih.gov A hydrolase enzyme, encoded by pvL1, is believed to be involved in releasing the completed polyketide chain from the PKS. rsc.orgmdpi.com

Post-PKS Modifications and Cyclization Events

Following its synthesis and release, the polyketide chain undergoes a series of modifications. The pathway for this compound is distinct from that of dimeric nonadrides like byssochlamic acid. While the early steps are similar, the key dimerization and cyclization step to form the nine-membered carbocyclic ring requires fewer enzymes. rsc.orgnih.gov This cyclization is catalyzed by a ketosteroid isomerase (KSI)-like enzyme and is assisted by a phosphatidylethanolamine-binding protein (PEBP)-like enzyme. nih.govrsc.org The this compound BGC notably contains only single copies of the genes encoding these two crucial enzymes. rsc.org

A significant and unique feature of this compound biosynthesis is the removal of one maleic anhydride moiety. rsc.orgnih.gov This process, along with other late-stage oxidative modifications, is carried out by a suite of tailoring enzymes found within the BGC, including several putative oxidases like the cytochrome P450 monooxygenase encoded by pvL13. nih.govrsc.org Enzymes such as a dienelactone hydrolase (pvL11) and an aldo/keto reductase (pvL15) are also predicted to be involved in these late-stage tailoring steps that lead to the final structure of this compound. nih.gov

Formation of the Maleic Anhydride

A critical step in the biosynthesis of all maleidrides is the formation of the characteristic maleic anhydride ring. nih.gov This process is not part of the PKS machinery but is accomplished by a separate set of enzymes encoded within the BGC. The pathway involves the condensation of the PKS-derived polyketide chain (as a CoA thiol ester) with oxaloacetate. nih.gov This reaction is catalyzed by a specialized alkylcitrate synthase (ACS), a citrate synthase (CS)-like enzyme encoded by pvL2. nih.govrsc.org The resulting alkylcitrate intermediate is then subjected to a dehydration reaction, catalyzed by a 2-methylcitrate dehydratase (2MCDH)-like enzyme encoded by pvL3, to yield the maleic acid, which exists in equilibrium with its anhydride form. nih.govrsc.org This enzymatic cassette provides the maleic anhydride unit that is ultimately incorporated into the final this compound structure.

Comparative Biosynthesis with Related Nonadride Natural Products

The biosynthesis of this compound and other nonadrides, a class of fungal metabolites characterized by a nine-membered ring fused to one or two maleic anhydride moieties, originates from common precursors. nih.govresearchgate.net These pathways generally commence with the synthesis of an unsaturated fatty acid-like precursor by a highly reducing polyketide synthase (hrPKS). nih.govrsc.org This is followed by the action of a citrate synthase (CS) homolog and a 2-methylcitrate dehydratase (2MCD) to form a key maleic anhydride monomer. rsc.orgrsc.org

A comparative analysis of the biosynthetic gene clusters (BGCs) reveals both conserved and divergent features among different nonadride pathways.

Core Gene Conservation : The core set of genes, including the hrPKS, CS, and 2MCD, are conserved across various nonadride BGCs, such as those for byssochlamic acid, rubratoxin, and zopfiellin. nih.gov

Dimerization and Cyclization : A key divergence lies in the enzymes responsible for the dimerization of the monomer and subsequent cyclization to form the nine-membered ring. nih.gov The byssochlamic acid BGC, for instance, contains two pairs of genes encoding ketosteroid isomerase (KSI) and phosphatidylethanolamine-binding protein (PEBP) like enzymes, which are believed to catalyze the dimerization and cyclization. rsc.orgrsc.org In contrast, the this compound BGC possesses only single copies of the KSI and PEBP-like genes, suggesting a more streamlined or different mechanism for this crucial step. nih.govrsc.orgrsc.org

Tailoring Enzymes : The this compound BGC is distinguished by the presence of numerous genes encoding oxidative enzymes and other functions not found in the byssochlamic acid cluster. rsc.org These tailoring enzymes are responsible for the unique structural modifications of the this compound molecule, including the removal of one maleic anhydride moiety, a feature that sets it apart from many other nonadrides like byssochlamic acid. nih.govrsc.org

Ring Contraction in Related Compounds : Interestingly, studies on the biosynthesis of the octadride zopfiellin and the nonadride scytalidin have revealed a shared biosynthetic precursor, deoxyscytalidin. nih.govrsc.orguni-hannover.deresearchgate.net In the zopfiellin pathway, a ring contraction of the nonadride precursor occurs to form the eight-membered octadride ring. nih.govuni-hannover.deresearchgate.net This highlights the potential for biosynthetic pathways to diverge at late stages, leading to structurally distinct yet related natural products.

A table comparing the key biosynthetic genes in the this compound cluster with those of other related nonadrides is presented below.

Gene/EnzymeThis compound BGCByssochlamic Acid BGCRubratoxin BGCZopfiellin BGC
hrPKS PresentPresentPresentPresent
Citrate Synthase (CS) PresentPresentPresentPresent
2-Methylcitrate Dehydratase (2MCD) PresentPresentPresentPresent
KSI-like 1 copy2 copiesPresentPresent
PEBP-like 1 copy2 copiesPresentPresent
Oxidases NumerousFewerPresentPresent

Strategies for Elucidating Biosynthetic Intermediates

The elucidation of biosynthetic intermediates is crucial for understanding the step-by-step construction of complex natural products like this compound. Several powerful strategies are employed to isolate and characterize these often-transient molecules.

Gene Knockout and Heterologous Expression : A primary strategy involves the targeted disruption or "knockout" of specific genes within the biosynthetic gene cluster. rsc.org By inactivating an enzyme in the pathway, the substrate for that enzyme accumulates and can be isolated and structurally characterized. For example, knocking out key genes in the this compound BGC in P. variotii has allowed for the isolation and identification of intermediate compounds, providing direct evidence for the pathway. nih.govrsc.org Conversely, heterologous expression, where genes from the BGC are expressed in a different, well-characterized host organism like Aspergillus oryzae, can be used to produce specific intermediates. rsc.org

Isotopic Labeling : Feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate, are a classic and powerful technique. nih.govuni-hannover.de By tracking the incorporation of the isotopic label into the final product and intermediates, the origin of the carbon skeleton can be mapped, providing insights into the assembly process. nih.govuni-hannover.de

In Vitro Enzymatic Assays : Once the function of a gene is tentatively assigned, the corresponding enzyme can be produced and purified. In vitro assays using the purified enzyme and putative substrates can confirm its catalytic activity and identify the product of the reaction. This approach has been used to characterize the function of enzymes like the alkylcitrate synthase and dehydratase in the biosynthesis of related maleidrides. nih.govacs.org

Metabolomics and Advanced Analytical Techniques : Modern analytical techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the detection and structural elucidation of novel intermediates. mdpi.comrsc.org Comparative metabolomics, which analyzes the metabolic profiles of wild-type and mutant strains, can rapidly identify compounds that are present or absent, pointing to their role as intermediates. rsc.org

The combination of these genetic, chemical, and analytical approaches provides a robust toolkit for dissecting complex biosynthetic pathways like that of this compound and its nonadride relatives.

Biological Activities and Phenotypes in Plant Systems and Microorganisms

Herbicidal Activity Profile

Cornexistin is distinguished by its effectiveness as a post-emergence herbicide, acting on a wide array of common agricultural weeds while showing a notable tolerance in maize. nih.govuibk.ac.at

This compound exhibits potent, broad-spectrum herbicidal activity against a variety of both monocotyledonous and dicotyledonous weeds. nih.govuibk.ac.at Research has shown its effectiveness against several species that are common in agricultural fields. The compound is recognized as a strong herbicide that can reduce the presence of typical weeds. uibk.ac.at This broad efficacy makes it a compound of interest for weed management strategies. researchgate.netsbcpd.org Studies have highlighted its phytotoxic effects on numerous grass and broadleaf weeds. sbcpd.org

Table 1: Documented Herbicidal Efficacy of this compound Against Various Weed Species A comprehensive, publicly available data table with specific efficacy percentages for a wide range of individual weed species is not readily found in the reviewed literature. The table below reflects the general statements on its broad-spectrum activity.

Weed Category Efficacy Description
Annual Monocots Active against certain young plants nih.gov
Perennial Monocots Active against certain young plants nih.gov
Annual Dicots Active against certain young plants nih.gov
Perennial Dicots Active against certain young plants nih.gov

A key characteristic of this compound is its selective action, which is particularly significant for maize cultivation. While it is highly effective against a range of weeds, maize plants show a notable resistance to its phytotoxic effects. uibk.ac.at This selectivity allows for the control of weeds within maize fields without harming the crop, thereby potentially increasing yield. uibk.ac.at The basis for this selectivity has been investigated at the molecular level. Research involving X-ray co-crystal structures has examined the interaction of this compound with the enzyme transketolase from Zea mays. researchgate.netrcsb.org This investigation aims to understand the key interactions that define its herbicidal profile and its selectivity for corn. researchgate.net Although some studies on various herbicides have noted that maize can sometimes show sensitivity, particularly in seed crops, this compound is highlighted for its specific tolerance in maize. uibk.ac.atcabidigitallibrary.org

This compound is classified as a post-emergence herbicide, meaning it is effective when applied to weeds that have already germinated and emerged from the soil. nih.gov Its activity is observed on young annual and perennial plants. nih.gov The compound is absorbed by the plant, and there is evidence to suggest it inhibits aspartate aminotransferase, an essential enzyme for plant life. uibk.ac.atsbcpd.org This mode of action, combined with its systemic properties, allows it to be effective when applied to the foliage of actively growing weeds. dhanuka.com Some research on simplified analogues of this compound has also demonstrated excellent post-emergence herbicidal activity against specific weeds in greenhouse settings. researchgate.net

Selective Phytotoxicity with Maize (Zea mays) Tolerance

Investigation of Other Reported Bioactivities

Beyond its primary role as a herbicide, preliminary research has explored other potential biological activities of this compound and related fungal metabolites.

Fungal metabolites are a known source of compounds with antimicrobial properties. researchgate.net While specific studies focusing exclusively on the antimicrobial spectrum of this compound are not extensively detailed in the provided search results, the broader class of fungal-derived compounds is recognized for such activities. mdpi.comnih.gov For instance, various alkaloids and metabolites from fungi have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.commdpi.com However, many fungal extracts show greater efficacy against Gram-positive bacteria due to the permeability barrier of the outer membrane in Gram-negative bacteria. nih.gov Further research would be needed to specifically delineate the antibacterial and antifungal profile of pure this compound.

Natural products, including those from fungal sources, are a significant area of research for new compounds with potential antitumor activity. koreascience.krsemanticscholar.org In vitro studies are a primary method for screening the cytotoxic properties of such compounds against various cancer cell lines. mdpi.com These studies measure the ability of a compound to inhibit the growth of or kill cancer cells. For example, studies on other compounds, like N-alkyl-nitroimidazoles and Amaryllidaceae alkaloids, demonstrate the process of evaluating cytotoxic properties in human tumor cell lines such as breast and lung adenocarcinoma. mdpi.com While there is a vast body of research on the cytotoxic and antitumor activities of natural products, specific in-vitro studies detailing the antitumor activity of this compound were not prominent in the search results. nih.gov

Mechanistic Insights into Cornexistin S Biological Action

Identification and Validation of Molecular Targets

Initial studies on the mode of action of cornexistin pointed towards its interference with amino acid metabolism. researchgate.net Subsequent research has identified and validated specific molecular targets, primarily focusing on enzymes involved in amino acid biosynthesis and carbohydrate metabolism.

Inhibition of Aspartate Amino Transferase (AAT) Isoenzymes

This compound is thought to be a pro-herbicide, meaning it is converted into an active inhibitor within the plant. researchgate.netresearchgate.net Evidence suggests that it is metabolically transformed into a compound that inhibits certain isoenzymes of aspartate aminotransferase (AAT). researchgate.net AATs are crucial enzymes that catalyze the reversible transfer of an amino group between aspartate and α-ketoglutarate, playing a vital role in nitrogen metabolism. patsnap.com The inhibition of AAT by the activated form of this compound disrupts the synthesis of essential amino acids. researchgate.net This inhibitory action can be reversed by supplying the affected plant with aspartate and glutamate (B1630785), or with intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net The effects of this compound on AAT are comparable to those of aminooxyacetic acid (AOA), a known inhibitor of aminotransferases. researchgate.net However, direct in vitro inhibition of AAT by this compound is weak, only showing 20-30% inhibition at high concentrations after incubation in a cell extract, which supports the hypothesis of its metabolic activation. researchgate.net

Inhibition of Transketolase in Plants (e.g., Zea mays)

A significant breakthrough in understanding this compound's mechanism of action was the identification of transketolase (TK) as a direct molecular target. researchgate.netgoogle.com X-ray co-crystal structures have revealed that hydrolyzed this compound binds to transketolase from Zea mays (maize). nih.govrcsb.org Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This pathway is essential for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide and aromatic amino acid synthesis.

The inhibition of transketolase by this compound disrupts these critical metabolic functions, leading to the observed herbicidal effects. researchgate.net The interaction between this compound and transketolase has been a focus for the design of simplified analogues of this compound to identify the key interactions necessary for its herbicidal profile. nih.govrcsb.org Overexpression of both wild-type and mutated forms of transketolase has been shown to confer tolerance or resistance to this compound in plants. google.comgoogleapis.com

Role of Specific Structural Features in Target Engagement

Contribution of the Maleic Anhydride (B1165640) Motif

The maleic anhydride moiety is a distinctive and reactive feature of the this compound structure. nih.gov This functional group is known to be labile and can be hydrolyzed to a dicarboxylic acid. nih.govresearchgate.net The reactivity of the maleic anhydride is considered important for the biological activity of this compound, potentially being involved in covalent interactions with its target enzymes. rsc.org However, the delicate nature of this moiety also presents challenges in its synthesis and can lead to ring-opening under certain conditions. nih.gov Strategies for the total synthesis of this compound have often involved masking the maleic anhydride group until the final stages of the synthesis to avoid unwanted reactions. researchgate.netnih.gov

Importance of Peripheral Substituents

The nine-membered carbocyclic ring of this compound is adorned with several substituents that play a crucial role in its biological activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by the co-crystal structure of this compound bound to transketolase, have been conducted to investigate the importance of these peripheral groups. nih.gov These studies involve the synthesis of simplified analogues where certain substituents are removed or modified. nih.govresearchgate.net The results indicate that while some modifications can be tolerated, the specific arrangement and nature of the substituents on the nine-membered ring are critical for maintaining a high level of biological activity. nih.gov For instance, the stereocenters along the eastern periphery of the molecule are crucial for proper binding to the target enzyme. nih.gov The presence of hydroxyl substituents generally enhances activity, a principle also observed in the SAR of other natural products like flavonoids. nih.gov

Elucidation of Downstream Biochemical and Physiological Effects

The inhibition of key enzymes like aspartate aminotransferase and transketolase by this compound triggers a cascade of downstream biochemical and physiological effects, ultimately leading to plant death.

One of the earliest observable effects at the ultrastructural level is the shrinkage and subsequent disappearance of chloroplast starch grains. researchgate.net This is followed by the disruption of the plasma membrane and tonoplast. researchgate.net The inhibition of transketolase directly impacts the pentose phosphate pathway, which would explain the depletion of starch reserves as the plant struggles to produce energy and biosynthetic precursors.

Impact on Amino Acid Metabolism

The primary mode of action of this compound is the inhibition of amino acid metabolism, specifically targeting aminotransferases. Evidence strongly suggests that this compound is metabolized in vivo into a potent inhibitor of one or more isozymes of aspartate aminotransferase (AAT). researchgate.netsemanticscholar.org This enzyme plays a crucial role in the transfer of amino groups, a fundamental process in the synthesis and interconversion of amino acids.

In laboratory studies, the application of this compound to duckweed (Lemna pausicostata) induced symptoms identical to those caused by aminooxyacetate (AOA), a known inhibitor of aminotransferases. researchgate.net However, direct in vitro assays showed that this compound itself only weakly inhibits AAT, with significant inhibition (20-30%) occurring only at high concentrations and after incubation with a plant cellular extract. researchgate.net This supports the hypothesis that this compound requires metabolic activation to exert its toxic effects. The active metabolite is thought to be the actual inhibitor of AAT. researchgate.netoup.com

The disruption of AAT activity leads to a cascade of metabolic disturbances. By blocking the function of this key enzyme, the plant's ability to synthesize essential amino acids such as aspartate and glutamate is severely hampered. This, in turn, affects numerous other metabolic pathways that rely on these amino acids as precursors.

Effects on Photosynthesis and Chloroplast Development

The inhibition of amino acid metabolism by this compound has significant downstream effects on photosynthesis and the structural integrity of chloroplasts. Chloroplasts are not only the site of photosynthesis but are also involved in the synthesis of amino acids and fatty acids. frontiersin.org

Studies on Lemna pausicostata have provided detailed insights into the chronological effects of this compound on chloroplasts. The initial observable symptom at the ultrastructural level is the shrinkage and subsequent disappearance of starch grains within the chloroplasts. researchgate.net This is followed by more severe damage, including the disruption of the plasma membrane and the tonoplast, the membrane surrounding the vacuole. researchgate.net

Reversal of Herbicidal Activity by Exogenous Metabolites

A key piece of evidence supporting the mechanism of action of this compound is the reversal of its phytotoxic effects by the external application of specific metabolites. This rescue effect demonstrates that the primary damage caused by the toxin is the depletion of certain essential compounds.

Studies have consistently shown that the herbicidal effects of this compound can be prevented or significantly reduced by supplementing the growth medium with specific amino acids and intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netfrontiersin.org This finding directly links the phytotoxicity of this compound to the disruption of amino acid biosynthesis and central carbon metabolism.

The following table summarizes the key findings from reversal studies:

Exogenous Metabolite Concentration Effect on this compound Phytotoxicity Reference
L-Aspartate500 µMPrevention of phytotoxicity researchgate.net
L-Glutamate500 µMPrevention of phytotoxicity researchgate.net
Succinate500 µMPrevention of phytotoxicity researchgate.net
Citrate (B86180)500 µMPrevention of phytotoxicity researchgate.net
Malate500 µMPrevention of phytotoxicity researchgate.net
Oxaloacetate500 µMPrevention of phytotoxicity researchgate.net
α-Ketoglutarate500 µMPrevention of phytotoxicity researchgate.net
Sucrose (B13894)15 mMEffective in reducing phytotoxicity researchgate.net
D-AspartateNot specifiedLittle to no effect researchgate.net
D-GlutamateNot specifiedLittle to no effect researchgate.net

The successful rescue by L-aspartate and L-glutamate directly compensates for the inhibition of their synthesis caused by the blockage of aspartate aminotransferase. researchgate.netfrontiersin.org Similarly, the reversal by TCA cycle intermediates such as succinate, citrate, malate, oxaloacetate, and α-ketoglutarate highlights the central role of this pathway in providing the carbon skeletons for amino acid synthesis. researchgate.net The effectiveness of sucrose at a higher concentration suggests that providing a general carbon and energy source can also help the plant overcome the metabolic stress induced by this compound. researchgate.net Conversely, the inability of the D-isomers of aspartate and glutamate to reverse the toxicity underscores the stereospecificity of the metabolic pathways involved. researchgate.net

Chemical Synthesis Strategies and Methodologies for Cornexistin and Analogues

Challenges and Historical Difficulties in Total Synthesis

The total synthesis of cornexistin is fraught with difficulties stemming from its intricate molecular structure. uibk.ac.at The molecule possesses a rare nine-membered carbocycle fused to a highly reactive and unstable maleic anhydride (B1165640) unit. uibk.ac.atmdpi.com This combination of features, along with multiple stereocenters and sensitive functional groups, presents a significant hurdle for synthetic chemists. uibk.ac.atmdpi.com Early attempts to synthesize this compound and its analogue, hydroxythis compound, were met with limited success, often hampered by low yields and complications in the late-stage installation of key structural elements. mdpi.comresearchgate.netnih.gov The inherent instability of the target molecule, which is prone to degradation under acidic or basic conditions, further complicates its synthesis and isolation. nih.gov

Macrocycle Construction Difficulties

A primary obstacle in the synthesis of this compound is the construction of the nine-membered carbocycle. uibk.ac.at Such medium-sized rings are entropically and enthalpically disfavored, making their formation a well-known challenge in organic synthesis. acs.org Conventional cyclization methods are often inefficient for constructing such strained systems. mdpi.com

Several strategies have been explored to forge this core structure:

Ring-Closing Metathesis (RCM): An approach utilizing RCM to form the nine-membered ring from a diene precursor was investigated. acs.org

Oxidative Cleavage: An early attempt involved the oxidative ring opening of a hexahydroindene system to generate the functionalized nine-membered ring, but this strategy did not lead to the total synthesis of the natural product. mdpi.com

Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This reaction was explored for the crucial macrocyclization step. While it successfully formed the nine-membered carbocycle, it typically produced diastereomeric mixtures of the resulting allylic alcohols, complicating the path to the final target. researchgate.netnih.gov

Intramolecular Alkylation: Ultimately, a highly efficient base-mediated intramolecular alkylation of an allylic bromide proved to be the most successful method for closing the nine-membered ring in high yield, a key step in the first total synthesis. researchgate.netnih.govnih.gov

Stereochemical Control and Functional Group Compatibility

Beyond the macrocycle, the synthesis of this compound demands precise control over multiple stereocenters and careful management of sensitive functional groups. mdpi.com

Key challenges include:

Stereocontrol: The molecule contains several stereogenic centers, and establishing their correct relative and absolute configurations is non-trivial. nih.gov An early synthetic campaign was thwarted by the inability to install the correct stereochemistry at the C-5 position, resulting in the synthesis of 5-epi-hydroxythis compound rather than the natural product. mdpi.comgla.ac.uk Furthermore, controlling the geometry of the exocyclic ethylidene group presents another significant stereochemical challenge. mdpi.com

Functional Group Compatibility: The structure of this compound features a delicate β-hydroxy ketone and a highly reactive maleic anhydride. uibk.ac.atnih.gov The β-hydroxy ketone is susceptible to retro-aldol cleavage, which can lead to the opening of the nine-membered ring. nih.gov The maleic anhydride moiety is extremely sensitive to hydrolysis, even in the presence of trace amounts of water, and is unstable under both acidic and basic conditions. uibk.ac.atnih.gov This necessitated strategies where the anhydride was either masked as a more stable precursor, such as a furan (B31954), or installed at the very end of the synthesis. nih.govresearchgate.net

Seminal Total Synthesis Approaches

The culmination of efforts from several research groups led to the first successful total synthesis of (+)-cornexistin by the Magauer group. nih.govnih.gov This landmark achievement provided a robust and scalable route that successfully navigated the aforementioned challenges. nih.gov The strategy was notable for its early-stage installation of key stereocenters and a highly effective macrocyclization. nih.govnih.gov

Retrosynthetic Analyses and Disconnection Strategies

The strategic blueprint, or retrosynthetic analysis, is fundamental to planning the synthesis of a complex molecule. For this compound, various disconnection strategies have been proposed and executed.

Synthetic ApproachKey DisconnectionsPrecursor Fragments/StrategiesReference(s)
Magauer (Successful) Intramolecular allylic alkylation; Evans-aldol reaction; Intermolecular NHK reaction.Dissection into three main building blocks derived from malic acid. The maleic anhydride was formed late-stage from a β-keto nitrile. researchgate.netnih.govnih.gov
Barrett Intramolecular NHK reaction.Disconnection to a halomethylfuran and a metallated butenolide. mdpi.comnih.govresearchgate.net
Taylor Ring-closing metathesis (RCM); Diels-Alder/oxidative cleavage.RCM precursor with two terminal alkenes; Hexahydroindene system for oxidative cleavage. acs.orgnd.edu

The successful retrosynthesis by Magauer and coworkers involved a convergent strategy where the crucial stereocenters were set early, and the challenging nine-membered ring and delicate maleic anhydride were formed in the later stages of the synthesis. nih.gov

Key Bond-Forming Reactions (e.g., Nozaki-Hiyama-Kishi reaction, Evans-aldol reaction, intramolecular alkylation)

The construction of this compound's carbon skeleton relied on several powerful and strategic bond-forming reactions.

ReactionRole in SynthesisKey FeaturesReference(s)
Nozaki-Hiyama-Kishi (NHK) Reaction Intermolecular coupling of fragments.Used to install the trisubstituted Z-alkene with the ethylidene side chain. researchgate.netnih.govnih.gov
Evans-Aldol Reaction Stereoselective bond formation.An auxiliary-controlled syn-aldol reaction was employed to forge the contiguous stereocenters on the "eastern periphery" of the molecule. researchgate.netnih.govnih.gov
Intramolecular Alkylation Macrocyclization.A base-mediated (using DBU) intramolecular allylic alkylation was the key step to efficiently form the nine-membered carbocycle. researchgate.netnih.govnih.govresearchgate.net

The strategic implementation of these reactions was critical. For instance, while intramolecular NHK reactions had been explored for macrocyclization, the successful route utilized an intermolecular NHK reaction for fragment coupling, reserving the robust intramolecular alkylation for the challenging ring-closing step. researchgate.netnih.gov

Introduction of the Maleic Anhydride Moiety from Precursors (e.g., β-keto nitrile)

The installation of the delicate maleic anhydride moiety was one of the most significant challenges to overcome. uibk.ac.at Its high reactivity precluded its presence during many of the synthetic steps. nih.gov

Enantioselective Synthesis Methods

Achieving the correct absolute stereochemistry of (+)-cornexistin is critical for its biological activity. Synthetic strategies have employed various enantioselective methods to install the key stereocenters.

One successful approach utilized a chiral pool strategy , starting from a readily available enantiopure starting material. nih.gov The first total synthesis of (+)-cornexistin began with malic acid to establish the stereochemistry at a very early stage of the synthesis. nih.gov This method leverages the inherent chirality of the starting material to control the stereochemical outcome of subsequent reactions.

Another powerful technique involves the use of chiral auxiliaries . The syn-Evans-aldol reaction has been a cornerstone in several synthetic routes to establish the stereocenters along the "eastern periphery" of the this compound molecule. nih.govresearchgate.net This reaction employs a chiral auxiliary to direct the stereoselective formation of carbon-carbon bonds. nih.gov In one approach, an auxiliary-controlled syn-Evans-aldol reaction between two fragments was used to forge the C2 and C3 stereocenters. uni-muenchen.de To ensure high diastereoselectivity and reproducibility, dicyclohexylboron triflate (Cy₂BOTf) was found to be a particularly effective reagent for this transformation. rsc.org Another enantioselective Evans-type aldol (B89426) reaction was used to generate key starting fragments for a proposed retro-aldol-based synthesis. nd.edu

MethodDescriptionKey Reagents/Starting MaterialsTarget Stereocenters
Chiral Pool Utilizes an enantiomerically pure natural product as the starting material.Malic AcidC8
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction.Evans Auxiliary, Dibutylboron triflate or Dicyclohexylboron triflateC2, C3

Development of Simplified Analogues and Synthetic Derivatives

The creation of simplified analogues and synthetic derivatives of this compound is a key strategy for identifying the essential structural features required for its herbicidal activity and for potentially discovering new compounds with improved properties or simpler synthetic accessibility. researchgate.netmdpi.comnih.gov

A rational approach to simplifying the this compound structure has been guided by X-ray crystallography data of its active form bound to the enzyme transketolase from Zea mays. researchgate.netnih.gov This structural information allows chemists to identify which parts of the molecule are essential for binding to the target enzyme and which might be removed or modified without a significant loss of activity. researchgate.net

Guided by this data, researchers have prepared novel analogues by systematically removing substituents on the nine-membered ring. researchgate.net The goal was to investigate the importance of the hydroxyl groups at C1 and C2 and the propyl side chain at C3. researchgate.net This led to the synthesis of three simplified analogues where these groups were strategically excised. researchgate.net The biological evaluation of these compounds revealed that one of the simplified analogues maintained a good level of herbicidal activity, offering valuable insights for the future design and commercialization of this compound-based herbicides. researchgate.netnih.gov

Analogue TypeStructural ModificationRationale
C1/C2/C3 Simplified Analogue Removal of substituents at the C1, C2, and C3 positions.To determine the necessity of the "eastern periphery" substituents for biological activity based on X-ray data. researchgate.net

Fragment-Based Synthesis Approaches

Convergent, or fragment-based, strategies are highly effective for the synthesis of complex molecules like this compound. These approaches involve the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages. uni-muenchen.de This methodology allows for flexibility and efficiency, as large quantities of the fragments can be prepared and refined separately.

The first total synthesis of (+)-cornexistin is a prime example of a successful fragment-based approach. nih.govnih.gov The complex nine-membered ring was retrosynthetically dissected into three building blocks. uni-muenchen.de A key step in this strategy was the intermolecular Nozaki-Hiyama-Kishi (NHK) reaction . nih.govresearchgate.net This chromium- and nickel-catalyzed coupling reaction was used to join two major fragments and simultaneously install the Z-configured alkene at the C6-C7 position. nih.govresearchgate.net Following the coupling, an intramolecular allylic alkylation was employed to close the nine-membered carbocycle. nih.govresearchgate.net

Other fragment-based strategies have also been explored. One such approach involved an intramolecular NHK reaction to form the nine-membered ring from a linear precursor containing a vinylic iodide and an aldehyde. researchgate.netmdpi.com While this cyclization was successful in forming the carbocyclic core, it produced a mixture of diastereomers at the newly formed alcohol center. mdpi.com Another investigated route planned for a Stille coupling reaction to connect a stannane (B1208499) fragment with a chloride fragment to assemble the carbon skeleton. gla.ac.uk

Coupling StrategyReaction TypeFragments Joined / Bond Formed
Intermolecular Coupling Nozaki-Hiyama-Kishi (NHK) ReactionCoupling of an aldehyde fragment with a vinyl iodide fragment to form the C6-C7 bond. nih.govresearchgate.netuni-muenchen.de
Intramolecular Cyclization Nozaki-Hiyama-Kishi (NHK) ReactionCyclization of a linear precursor between a vinyl iodide and an aldehyde to form the nine-membered ring. researchgate.netmdpi.com
Intramolecular Cyclization Allylic AlkylationFormation of the nine-membered ring via an intramolecular SN2' reaction. nih.govresearchgate.net
Proposed Coupling Stille CouplingCoupling of a stannane fragment and a chloride fragment. gla.ac.uk

Structure Activity Relationship Sar Studies and Rational Design

Correlation of Structural Elements with Biological Efficacy

The biological efficacy of cornexistin is intrinsically linked to its unique nine-membered ring structure and the specific substituents it holds. The key structural elements essential for its activity are the maleic anhydride (B1165640) moiety and the various groups attached to the carbocyclic core. researchgate.net Studies involving the synthesis and evaluation of simplified analogues have been instrumental in identifying the crucial interaction points. nih.govresearchgate.net

Detailed analysis has revealed that several functional groups on the nine-membered ring are critical for binding to its target enzyme, transketolase (TK). researchgate.net These include:

The C8-hydroxyl group: This group is vital for forming hydrogen bonds with the amino acid residues Gly37A and Gly276A within the enzyme's active site. researchgate.net

The C1-carbonyl group: This group interacts with the enzyme indirectly through a network of tetrahedrally coordinated water molecules. researchgate.net

The C2-hydroxyl group: This hydroxyl function forms a direct and important hydrogen bond with the Asp482B residue of the enzyme. researchgate.net

The C3-propyl side chain: This aliphatic chain occupies a hydrophobic pocket within the enzyme, contributing to the stability of the binding. researchgate.net

The maleic anhydride moiety: This part of the molecule is believed to be a pro-herbicide feature. It undergoes hydrolysis in the plant cell to form a diacid (diacid 7), which is the actual active form that binds to the transketolase active site. researchgate.netmdpi.com

The removal or alteration of these specific structural components has been shown to have a significant impact on the molecule's herbicidal profile, underscoring their importance in its mechanism of action. researchgate.net

Analysis of Substituent Effects on Activity and Selectivity

To probe the specific contributions of the substituents on the nine-membered ring, researchers have designed and synthesized novel analogues where these groups are systematically removed. researchgate.net This approach of chemical simplification provides direct insight into how each substituent affects phytotoxicity.

A study focused on removing substituents at the C1, C2, and C3 positions yielded significant findings on their roles in herbicidal activity. researchgate.net Three simplified analogues were prepared and tested:

An analogue where the C3-propyl group was removed showed a good level of maintained biological activity, suggesting that while this group contributes to binding, it may not be absolutely essential, or its contribution can be compensated for by other interactions. researchgate.net

A second analogue lacking the C2-hydroxyl group demonstrated significantly reduced herbicidal effects. researchgate.net

A third analogue was almost completely inactive, highlighting that certain combinations of substituents are indispensable for the compound's function. researchgate.net

These results indicate a strong dependence of this compound's phytotoxicity on the hydroxylation pattern and other substitutions on its core structure. While this compound itself is noted for its selective action, with a protective effect on corn, the studies on these simplified analogues provide a pathway to potentially modulate this selectivity by altering specific substituent groups. researchgate.netnih.gov

Table 1: Effect of Substituent Removal on the Biological Activity of this compound Analogues This table is generated based on qualitative descriptions of research findings. Specific quantitative data was not available in the provided search results.

Analogue Modification Key Substituent Removed Observed Biological Activity Reference
Analogue 1 C3-Propyl Group Good level of maintained activity researchgate.net
Analogue 2 C2-Hydroxyl Group Significantly reduced activity researchgate.net

Structural Biology Approaches to Target-Ligand Interactions

Understanding the precise three-dimensional interactions between this compound and its molecular target is crucial for rational drug design. Structural biology techniques, particularly X-ray crystallography and computational modeling, have provided atomic-level insights into this relationship.

A significant breakthrough in understanding this compound's mode of action came from the determination of the X-ray co-crystal structure of its hydrolyzed form (diacid 7) in a complex with the enzyme transketolase (TK) from Zea mays. researchgate.netrcsb.org This structure, available under the PDB accession code 8CI0, provides a detailed snapshot of the binding interactions at a resolution of 1.90 Å. rcsb.orgresearchgate.net

The analysis of this co-crystal structure confirmed the identity of the key interacting residues and the nature of the bonds formed: researchgate.net

Hydrogen Bonds: The C2-hydroxyl group of the ligand forms a critical hydrogen bond with the side chain of Asp482B. The C8-hydroxyl group also participates in hydrogen bonding with Gly37A and Gly276A. researchgate.net

Hydrophobic Interactions: The C3-propyl side chain is nestled within a hydrophobic pocket, enhancing the binding affinity. researchgate.net

Water-Mediated Interactions: The C1-carbonyl group's interaction with the enzyme is mediated by several water molecules. researchgate.net

This structural data provides definitive proof of the binding mode and serves as a blueprint for designing new inhibitors. researchgate.netrcsb.org

Table 2: Key Interactions from X-Ray Co-crystal Structure of this compound Diacid-Transketolase Complex (PDB: 8CI0)

This compound Moiety Interacting Enzyme Residue(s) Type of Interaction Reference
C2-Hydroxyl Asp482B Hydrogen Bond researchgate.net
C8-Hydroxyl Gly37A, Gly276A Hydrogen Bond researchgate.net
C3-Propyl Chain Hydrophobic Pocket Hydrophobic Interaction researchgate.net

In conjunction with X-ray crystallography, computational modeling and molecular docking are powerful tools for exploring SAR. acs.orgnih.gov The high-resolution crystal structure of the this compound-TK complex provides an ideal foundation for in silico experiments. researchgate.net

Computational approaches allow researchers to:

Visualize and analyze the binding poses of this compound and its analogues within the TK active site.

Predict binding affinities for novel, hypothetical structures before undertaking their chemical synthesis.

Rationalize observed activities by correlating them with calculated binding energies and specific intermolecular interactions.

Molecular docking studies, guided by the crystal structure, can simulate how modified this compound analogues might fit into the active site. For instance, models can be used to explore how different substituents at the C3 position might alter the fit within the hydrophobic pocket or how replacing the hydroxyl groups with other functional groups might affect the hydrogen-bonding network. researchgate.netacs.org This predictive capability is essential for prioritizing which new compounds to synthesize, saving significant time and resources in the discovery pipeline.

X-Ray Co-crystal Structure Analysis of this compound-Enzyme Complexes

Design Principles for Optimized Phytotoxic Compounds

The cumulative knowledge from SAR studies, structural biology, and computational modeling gives rise to a set of design principles for creating optimized phytotoxic compounds based on the this compound scaffold. oup.com

Preserve Key Binding Moieties: The diacid functionality (derived from the maleic anhydride) and the C2- and C8-hydroxyl groups are critical for binding to transketolase and must be considered essential pharmacophores. Any new design should aim to retain these interactions. researchgate.net

Exploit Hydrophobic Pockets: The C3-propyl group's interaction with a hydrophobic pocket suggests that this position is a prime candidate for modification. Varying the length, branching, or cyclization of this alkyl chain could fine-tune binding affinity and potentially modulate selectivity. researchgate.net

Embrace Structural Simplification: The finding that a simplified analogue retained significant activity demonstrates that the entire complex structure of the natural product is not required for efficacy. researchgate.netnih.gov This principle of "structure simplification" can lead to compounds that are easier and more cost-effective to synthesize. acs.org

Consider the Pro-herbicide Strategy: this compound acts as a pro-herbicide, with the maleic anhydride hydrolyzing to the active diacid form. researchgate.netmdpi.com Future designs should incorporate a stable, yet readily cleavable, moiety that can be converted to the active inhibitor within the target plant. This strategy can improve uptake and translocation of the compound.

By applying these principles, it is possible to rationally design the next generation of herbicides inspired by this compound, potentially leading to compounds with improved potency, selectivity, and more favorable production characteristics.

Advanced Research Methodologies and Analytical Techniques in Cornexistin Research

Metabolomics and Proteomics in Pathway and Mechanism Elucidation

Metabolomics and proteomics have provided a comprehensive view of the biological processes related to cornexistin. revespcardiol.orgwistar.org These "omics" technologies allow for the large-scale study of metabolites and proteins, offering an unbiased assessment of the molecular changes within an organism. revespcardiol.orgmpg.de

Metabolomics has been crucial in understanding the biosynthetic pathway of this compound. By analyzing the complete set of metabolites in the producing fungus, Paecilomyces variotii, researchers can identify intermediates and elucidate the enzymatic steps involved in its formation. nih.gov Untargeted metabolomics, in particular, offers a broad overview of the metabolome, enabling the discovery of novel metabolites and providing a holistic understanding of metabolic states. creative-proteomics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify these metabolites. nih.gov The data generated can then be mapped onto biochemical pathways to understand the complex network of reactions. creative-proteomics.com For instance, metabolomic analysis of cereal crops has revealed the diversity of their defense metabolites, providing insights into their resistance mechanisms. mdpi.com

Proteomics , the study of the entire set of proteins, is pivotal for understanding this compound's mechanism of action. encyclopedia.pubdkfz.de By comparing the proteome of a target organism before and after treatment with this compound, scientists can identify proteins that are affected, revealing the compound's molecular targets. encyclopedia.pub Mass spectrometry-based proteomics is a powerful tool for this purpose, allowing for the quantification of thousands of proteins in a single experiment. elifesciences.org Techniques like the cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) can identify direct protein targets of a compound by measuring changes in protein thermal stability upon binding. elifesciences.org This information is critical for understanding how this compound exerts its herbicidal effects.

Interactive Table: Applications of Metabolomics and Proteomics in this compound Research

Omics Technique Application in this compound Research Key Insights Gained Relevant Analytical Methods
Metabolomics Elucidation of the biosynthetic pathway Identification of metabolic intermediates and pathway architecture Liquid Chromatography-Mass Spectrometry (LC-MS)
Proteomics Determination of the mechanism of action Identification of protein targets and affected cellular processes Mass Spectrometry (MS), Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP)

Advanced Spectroscopic Techniques for Structural Confirmation and Interaction Studies

The precise three-dimensional structure of this compound and its interactions with biological targets have been determined using a suite of advanced spectroscopic techniques. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy has been fundamental in elucidating the intricate structure of this compound and its derivatives. solubilityofthings.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its connectivity and stereochemistry. mdpi.comgoogle.com For example, ¹³C NMR was used to confirm the functionalization of the allylic methyl group in hydroxythis compound by observing a downfield shift of the corresponding carbon signal. google.com Modern NMR techniques, including two-dimensional methods, provide even more detailed structural information. uvic.ca

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. uvic.ca It provides an accurate mass-to-charge ratio, which helps in determining the molecular formula of the compound. numberanalytics.com Fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. google.com Techniques like electrospray ionization (ESI) and direct chemical ionization (DCI) have been used to analyze this compound and its derivatives. google.com

X-ray Crystallography has provided the definitive confirmation of this compound's structure. nih.govgla.ac.uk This technique involves diffracting X-rays through a crystal of the compound to determine the precise arrangement of atoms in three-dimensional space. numberanalytics.com The crystal structure of this compound revealed the nine-membered carbocyclic ring fused to a cyclic anhydride (B1165640). gla.ac.ukrsc.org Furthermore, co-crystallization of this compound with its target enzyme, transketolase, has provided detailed insights into the specific molecular interactions responsible for its herbicidal activity. rcsb.org

Infrared (IR) Spectroscopy complements these techniques by identifying the functional groups present in the molecule through their characteristic vibrational frequencies. numberanalytics.comsolubilityofthings.commdpi.com

Interactive Table: Spectroscopic Techniques in this compound Research

Spectroscopic Technique Information Provided Application to this compound
Nuclear Magnetic Resonance (NMR) Detailed structural information (connectivity, stereochemistry) Elucidation of the structures of this compound and hydroxythis compound. mdpi.comgoogle.com
Mass Spectrometry (MS) Molecular weight and formula, structural fragments Confirmation of molecular formula and analysis of fragmentation patterns. google.com
X-ray Crystallography Precise 3D atomic arrangement Definitive structural confirmation and visualization of binding to target enzymes. rsc.orgrcsb.org
Infrared (IR) Spectroscopy Identification of functional groups Characterization of carbonyl and hydroxyl groups. mdpi.comgoogle.com

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a powerful methodology used to rapidly test large numbers of compounds for their biological activity. bmglabtech.comnih.gov This automated process is crucial in the discovery of new herbicidal compounds and for understanding the structure-activity relationships of this compound and its analogues. assay.worksevotec.com

In the context of this compound research, HTS assays are employed to evaluate the herbicidal efficacy of newly synthesized or isolated analogues against a variety of weed species. researchgate.netrsc.org These assays are typically performed in a miniaturized format, such as 96-well plates, allowing for the simultaneous testing of many compounds at different concentrations. rsc.org The results of these screens, often measured as the percentage of damage to the plant, help to identify which structural features of the this compound molecule are essential for its activity. researchgate.netrsc.org This information guides the design of more potent and selective herbicides. researchgate.net The process involves preparing compound libraries, developing robust and automated assays, and using sophisticated data analysis to identify "hits." bmglabtech.com

Interactive Table: High-Throughput Screening in this compound Research

Assay Parameter Description Relevance to this compound
Compound Library A collection of synthetic analogues of this compound. To explore structure-activity relationships. researchgate.net
Target Organisms A panel of monocotyledonous and dicotyledonous weed species. To determine the herbicidal spectrum and selectivity. rsc.orgrsc.org
Assay Format Miniaturized assays in multi-well plates (e.g., 96-well). To enable rapid and automated testing of many compounds. rsc.org
Data Analysis Statistical analysis to identify active compounds ("hits"). To quantify herbicidal efficacy and guide further optimization. assay.works

Isotopic Labeling Studies in Biosynthesis and Mechanism Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules within a biological system. researchgate.net In this compound research, it has been instrumental in elucidating its biosynthetic pathway and understanding its mechanism of action. semanticscholar.org

Biosynthesis Studies: By feeding the producing fungus, Paecilomyces variotii, with precursors labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H), researchers can track the incorporation of these isotopes into the this compound molecule. semanticscholar.orgcreative-proteomics.com Analysis of the labeled product, typically using NMR or MS, reveals which precursors are used and how they are assembled to form the final structure. creative-proteomics.comfrontiersin.org For example, ¹³C-labeling studies can help to identify the building blocks of the polyketide backbone of this compound. semanticscholar.org These studies have been crucial in confirming the general biosynthetic pathway and understanding the key enzymatic steps. nih.gov

Mechanism of Action Studies: Isotopic labeling can also be used to probe the mechanism of action of this compound. For instance, deuterium labeling can be used to study enzyme kinetics and reaction mechanisms. researchgate.net By synthesizing a deuterated version of this compound, researchers can investigate how it interacts with its target enzyme and whether any chemical transformations occur during the binding process. semanticscholar.orgrsc.org

Interactive Table: Isotopic Labeling in this compound Research

Isotope Application Methodology Insights Gained
¹³C Elucidating the biosynthetic pathway. Feeding the producing fungus with ¹³C-labeled precursors (e.g., glucose) and analyzing the product by NMR or MS. creative-proteomics.comnih.gov Identification of the carbon sources and the assembly of the molecular skeleton. semanticscholar.org
²H (Deuterium) Investigating reaction mechanisms. Synthesizing deuterated this compound and studying its interaction with target enzymes. researchgate.netresearchgate.net Understanding the chemical steps involved in enzyme inhibition.

Future Research Directions and Potential Applications in Agricultural Science

Rational Design and Development of Next-Generation Herbicides

The quest for novel herbicides with new modes of action is a critical endeavor in modern agriculture, driven by the rise of herbicide-resistant weeds. oup.com Cornexistin serves as an exemplary lead compound in this pursuit. sbcpd.org Its potent herbicidal activity, particularly against problematic grasses and broadleaf weeds, combined with its relative safety for corn, makes it an attractive starting point for the development of new crop protection agents. google.com

Future research will focus on the rational design of next-generation herbicides based on the this compound framework. This involves a detailed understanding of its structure-activity relationships (SAR). Studies have already begun to simplify the complex structure of this compound, creating analogues to identify the key functional groups essential for its herbicidal efficacy. researchgate.net For instance, research involving the synthesis of simplified analogues that removed substituents at various positions on the nine-membered ring has provided insights into which parts of the molecule are indispensable for biological activity. One such analogue, lacking a carbonyl group, retained a good level of in vivo herbicidal efficacy, suggesting pathways for structural optimization. researchgate.net

The identification of transketolase as a molecular target for this compound has been a significant breakthrough, enabling structure-based drug design. google.comresearchgate.net An X-ray co-crystal structure of maize transketolase in complex with a hydrolyzed form of this compound has been resolved, revealing the key hydrogen-bonding interactions between the compound and the enzyme's active site. rcsb.orgresearchgate.net This structural information is invaluable for the computational and synthetic design of new, more potent, and selective inhibitors. Future efforts will likely involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the this compound molecule with other chemical groups that retain or enhance binding to the target enzyme while improving properties like stability or spectrum of activity. researchgate.net

Optimization of Physicochemical Properties: Modifying the this compound structure to enhance its uptake, translocation in plants, and environmental persistence profile.

Broadening the Activity Spectrum: Designing analogues that are effective against a wider range of weed species, potentially overcoming the selectivity that makes this compound safe for corn but less effective against other monocot crops.

Interactive Table: Research Findings on this compound Analogues
Analogue DescriptionKey FindingImplication for Herbicide Design
Removal of C1 carbonyl groupRetained significant in vivo herbicidal efficacy. researchgate.netSuggests the C1 carbonyl is not essential for activity, allowing for simplification and modification at this position.
Modification of C3-propyl side chainThe C3-propyl group occupies a hydrophobic pocket in the target enzyme. researchgate.netAltering the length or nature of this chain could modulate potency and selectivity.
Simplification of the nine-membered ringCore carbocycle is crucial for positioning key functional groups. researchgate.netresearchgate.netFocus on maintaining the core ring structure while modifying peripheral substituents.

Genetic Engineering of Producing Fungi for Enhanced Biosynthesis

The natural production of this compound is achieved through fermentation of the fungus Paecilomyces variotii (also known as Byssochlamys spectabilis). researchgate.netresearchgate.net However, natural yields are often too low for commercially viable production. Genetic engineering of the producing strain offers a powerful strategy to enhance the biosynthesis of this compound.

A significant advancement in this area has been the sequencing of the P. variotii genome and the identification of the this compound biosynthetic gene cluster (BGC). researchgate.netresearchgate.net This cluster contains the genes encoding the enzymes responsible for constructing the complex molecule. Understanding this genetic blueprint is the first step toward targeted manipulation. Future research directions include:

Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the biosynthetic pathway, such as the polyketide synthase (PKS) that initiates the carbon backbone assembly, can lead to higher product yields.

Metabolic Engineering and Pathway Optimization: Redirecting metabolic flux towards this compound production by knocking out or downregulating competing pathways that draw from the same precursor pools.

Heterologous Expression: Transferring the entire this compound BGC into a more robust and industrially amenable fungal host, such as Aspergillus oryzae or Aspergillus terreus, which have well-established fermentation performance. researchgate.net

Strain Improvement through Mutagenesis: While modern genetic tools are precise, traditional methods of mutagenesis followed by high-throughput screening for overproducing strains remain a viable strategy to generate improved production strains.

Elucidation of Unidentified Biological Targets and Modes of Action

While significant progress has been made, the precise mode of action of this compound is not yet fully understood. Initially, it was reported to inhibit aspartate aminotransferase, an enzyme crucial for amino acid metabolism. sbcpd.orgresearchgate.net This inhibition was observed at high concentrations, and it was suggested that this compound might be a pro-herbicide, requiring metabolic activation within the plant cell to become a potent inhibitor.

More recently, compelling evidence has identified transketolase (TK) as a key molecular target. google.com Transketolase is a vital enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is central to carbohydrate metabolism and the production of precursors for aromatic amino acids and nucleotides. The overexpression of the TK gene has been shown to confer resistance to this compound in plants. google.com The successful co-crystallization of this compound with maize transketolase further supports this finding. rcsb.orgresearchgate.net

Despite this progress, there is still room for further elucidation. Future research should aim to:

Investigate Metabolic Activation: Confirm whether this compound acts directly or requires conversion to another molecule within the plant, as has been suggested. sbcpd.org Understanding this is crucial for designing effective synthetic analogues.

Uncover Resistance Mechanisms: Studying how corn plants tolerate this compound can provide valuable insights into its mode of action and can inform strategies for developing selective herbicides.

Exploration of New Biotechnological Production Methods

Beyond genetic engineering of the native producer, future research will explore innovative biotechnological methods to make this compound production more efficient and cost-effective. The current reliance on fermentation can be optimized significantly. researchgate.net

Advances in fermentation technology offer promising avenues: mdpi.com

Optimized Bioreactor Design and Control: Implementing advanced bioreactors with real-time monitoring of critical parameters like pH, oxygen levels, and nutrient concentrations can maximize productivity. mdpi.com The integration of artificial intelligence and machine learning algorithms can be used to predict and control the fermentation process for optimal yields. mdpi.com

Alternative and Low-Cost Substrates: Research into utilizing agro-industrial residues and by-products as fermentation feedstocks could substantially reduce production costs and improve the sustainability of the process. mdpi.comnih.gov

Solid-State Fermentation (SSF): Investigating SSF as an alternative to submerged fermentation could offer benefits such as higher product concentration and lower water usage. P. variotii has shown high spore production rates on solid substrates like buckwheat husks and oats. nih.gov

Cell-Free Biosynthesis: As knowledge of the biosynthetic enzymes grows, developing a cell-free enzymatic system to produce this compound could become feasible. This approach avoids the complexities of cellular metabolism and could lead to higher purity and yields, though it is currently a long-term prospect.

Interactive Table: Potential Production Method Enhancements
Production MethodKey AdvancementPotential Benefit
Submerged Fermentation Real-time monitoring, AI-driven process control mdpi.comIncreased yield, improved consistency, reduced costs.
Substrate Utilization Use of agro-industrial wastes (e.g., lignocellulose) nih.govLower raw material costs, improved sustainability.
Solid-State Fermentation Optimization of solid substrates and water content nih.govHigher product concentration, reduced wastewater.
Genetic Engineering Overexpression of BGC, heterologous production researchgate.netSignificantly enhanced yields, production in industrial hosts.

Fundamental Contributions to Natural Product Synthesis and Biosynthetic Logic

This compound's complex and delicate structure, featuring a nine-membered carbocycle and a reactive maleic anhydride (B1165640) moiety, makes it a formidable challenge for synthetic chemists. The first total synthesis of (+)-cornexistin was a landmark achievement, providing a robust and scalable route to the molecule. researchgate.netnih.gov This work has made fundamental contributions to the field of natural product synthesis.

The successful synthetic strategy involved several key transformations, including a Nozaki-Hiyama-Kishi (NHK) reaction, a syn-Evans-aldol reaction, and an intramolecular alkylation to form the challenging nine-membered ring. nih.govresearchgate.netnih.gov The final installation of the maleic anhydride from a β-keto nitrile was particularly innovative. researchgate.netnih.gov These synthetic endeavors are not merely academic exercises; they:

Enable SAR Studies: Provide access to this compound and its analogues for detailed biological evaluation, which is essential for rational herbicide design. researchgate.netresearchgate.net

Validate Proposed Structures: Confirm the absolute stereochemistry of the natural product.

Inspire New Synthetic Methods: The challenges posed by the this compound structure stimulate the development of new chemical reactions and strategies that can be applied to other complex molecules. researchgate.netnih.gov

Furthermore, investigations into the biosynthetic pathway of this compound have provided deep insights into how nature assembles such complex structures. acs.org Research has shown that the pathway resembles that of other nonadrides in the early stages but diverges in the later steps, involving fewer enzymes for the key dimerization and requiring the removal of a second maleic anhydride moiety. researchgate.net This knowledge contributes to our fundamental understanding of biosynthetic logic and can guide genome mining efforts to discover new natural products with novel bioactivities.

Q & A

Q. What are the key challenges in isolating and characterizing cornexistin from fungal sources, and what methodologies address them?

this compound is produced in low titres (<10 mg·L⁻¹) by fungi like Byssochlamys verrucosa and Paecilomyces variotii. To overcome this, researchers use genome sequencing to identify biosynthetic gene clusters (BGCs) and gene disruption experiments to enhance yield . Purification often involves HPLC coupled with mass spectrometry for structural validation. Comparative metabolomics across fungal strains (e.g., Byssochlamys vs. Thermoascus) helps identify species-specific extrolites, including this compound .

Q. How can researchers design experiments to improve this compound biosynthesis in fungal hosts?

Strategies include:

  • Gene overexpression : Adding copies of PEBP (phosphatidylethanolamine-binding protein) genes to increase titre .
  • Knockout experiments : Disrupting regulatory genes in the BGC to identify pathway bottlenecks .
  • Culture optimization : Adjusting media composition (e.g., carbon/nitrogen ratios) to stimulate secondary metabolite production . A table summarizing gene cluster components (e.g., hr-PKS, hydrolase, CS, oxidases) is critical for targeted genetic modifications .

Q. What analytical techniques are essential for validating this compound’s structure and purity?

  • X-ray crystallography : Resolves the nine-membered ring structure and stereochemistry .
  • NMR spectroscopy : Confirms functional groups (e.g., maleic anhydride moieties) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How do oxidative post-modifications in this compound biosynthesis remain unresolved, and what experimental approaches can elucidate them?

The this compound BGC includes cryptic oxidases with uncharacterized roles. Methods to study these include:

  • In vitro enzyme assays : Recombinant expression of oxidases (e.g., non-heme iron-dependent oxygenases) to track substrate conversion .
  • Isotopic labeling : Using ¹³C-labeled precursors to trace carbon flow during ring decarboxylation .
  • CRISPR-Cas9 editing : Targeted mutagenesis of redox genes to observe intermediate accumulation .

Q. What mechanistic insights into this compound’s herbicidal activity can be gained from structural studies of its interaction with transketolase?

X-ray co-crystal structures of this compound bound to Zea mays transketolase reveal:

  • Key interactions : Hydrogen bonding between the C9 hydroxyl group and enzyme active sites .
  • Selectivity : Substituents on the nine-membered ring disrupt substrate binding in weeds but not corn . Structure-activity relationship (SAR) studies of synthetic analogues (e.g., truncated rings) guide optimization for herbicidal efficacy .

Q. What are the synthetic barriers to this compound’s total synthesis, and how have recent methodologies addressed them?

Challenges include:

  • Macrocycle formation : Intramolecular Nozaki-Hiyama-Kishi coupling constructs the nine-membered ring but requires precise stereocontrol .
  • Anhydride stability : Maleic anhydride moieties are prone to hydrolysis; late-stage functionalization minimizes degradation .
  • Scalability : Asymmetric catalysis (e.g., Evans’ oxazolidinones) improves enantioselectivity in key intermediates .

Methodological Considerations

Q. How can comparative genomics advance the discovery of this compound-like metabolites in understudied fungal taxa?

  • Phylogenetic analysis : Compare BGCs across Byssochlamys, Penicillium, and Thermoascus to identify conserved motifs (e.g., hr-PKS, CS) .
  • Metabolite profiling : Use LC-MS/MS to screen for this compound analogues in strains producing tropolones or maleidrides .

Q. What experimental frameworks resolve contradictions in this compound’s reported bioactivity across studies?

  • Standardized bioassays : Use uniform weed species (e.g., Amaranthus retroflexus) and growth conditions to minimize variability .
  • Dose-response curves : Quantify transketolase inhibition IC₅₀ values across plant species to validate selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.